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molecular formula C7H10N2O2 B8574571 1-Methyl-5-(1,3-dioxolan-2-yl)-imidazole

1-Methyl-5-(1,3-dioxolan-2-yl)-imidazole

Cat. No. B8574571
M. Wt: 154.17 g/mol
InChI Key: FPZYEKYQKDCXQS-UHFFFAOYSA-N
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Patent
US06391874B1

Procedure details

1-Methyl-5-formyl imidazole (0.64 g) was treated with ethylene glycol (0.3 ml), p-toluenesulphonic acid monohydrate (0.0015 g) and powdered 4A molecular seives under N2 for 18 hours at reflux. Subsequent cooling and filtration was followed by washing of the organic phase with aqueous sodium carbonate solution (2N), drying and concentration to give the title compound; δH (CDCl3) 7.43 (1H,s), 7.12 (1H,s), 5.91 (1H,s), 4.10(4H,m), 3.70(3H,s).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.0015 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH:7]=[O:8])=[CH:5][N:4]=[CH:3]1.[OH2:9].[C:10]1([CH3:20])C=CC(S(O)(=O)=O)=CC=1>C(O)CO>[CH3:1][N:2]1[C:6]([CH:7]2[O:9][CH2:10][CH2:20][O:8]2)=[CH:5][N:4]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
CN1C=NC=C1C=O
Name
Quantity
0.0015 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Subsequent cooling
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
by washing of the organic phase with aqueous sodium carbonate solution (2N)
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC=C1C1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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